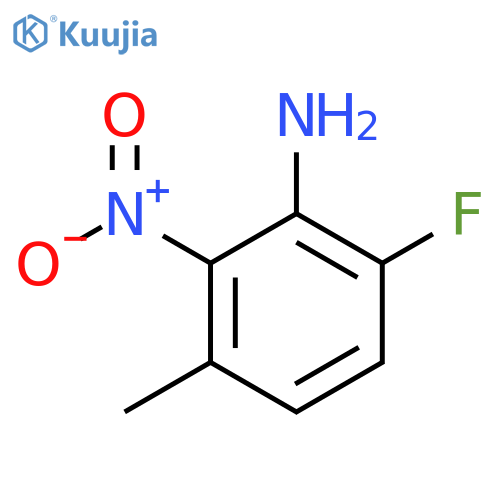Cas no 1514719-81-3 (6-Fluoro-3-methyl-2-nitroaniline)

6-Fluoro-3-methyl-2-nitroaniline 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-3-methyl-2-nitroaniline
-
- インチ: 1S/C7H7FN2O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,9H2,1H3
- InChIKey: MAQRXJVATCTSHG-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 183
- XLogP3: 2.1
- トポロジー分子極性表面積: 71.8
6-Fluoro-3-methyl-2-nitroaniline Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012925-250mg |
6-Fluoro-3-methyl-2-nitroaniline |
1514719-81-3 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Alichem | A010012925-1g |
6-Fluoro-3-methyl-2-nitroaniline |
1514719-81-3 | 97% | 1g |
1,445.30 USD | 2021-07-05 | |
| Alichem | A010012925-500mg |
6-Fluoro-3-methyl-2-nitroaniline |
1514719-81-3 | 97% | 500mg |
790.55 USD | 2021-07-05 |
6-Fluoro-3-methyl-2-nitroaniline 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
6-Fluoro-3-methyl-2-nitroanilineに関する追加情報
Recent Advances in the Study of 6-Fluoro-3-methyl-2-nitroaniline (CAS: 1514719-81-3) in Chemical Biology and Pharmaceutical Research
6-Fluoro-3-methyl-2-nitroaniline (CAS: 1514719-81-3) is a fluorinated nitroaniline derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting infectious diseases and cancer. Recent studies have explored its utility in the development of novel antimicrobial agents and kinase inhibitors, leveraging its electron-withdrawing nitro and fluorine groups to enhance binding affinity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of 6-Fluoro-3-methyl-2-nitroaniline in the synthesis of potent EGFR (epidermal growth factor receptor) inhibitors. Researchers utilized this compound as a building block to introduce fluorine atoms into the inhibitor scaffold, resulting in improved pharmacokinetic properties and reduced off-target effects. The study highlighted the compound's versatility in medicinal chemistry, particularly in optimizing drug candidates for oncology applications. Computational modeling further supported its favorable interactions with target proteins, underscoring its potential for structure-based drug design.
In addition to its applications in oncology, 6-Fluoro-3-methyl-2-nitroaniline has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication reported its incorporation into novel sulfonamide hybrids, which exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The fluorine substitution was critical in enhancing membrane permeability and overcoming resistance mechanisms, as confirmed through comparative assays with non-fluorinated analogs.
From a synthetic chemistry perspective, advances in catalytic methods have improved the efficiency of producing 6-Fluoro-3-methyl-2-nitroaniline. A 2024 Organic Process Research & Development paper described a continuous-flow nitration protocol that reduced reaction times from hours to minutes while maintaining high yields (>85%). This innovation addresses previous challenges in scaling up production, making the compound more accessible for industrial applications. Safety assessments of the improved synthetic routes were also conducted, confirming lower risks of exothermic decomposition compared to batch processes.
Ongoing research is exploring the compound's potential in radiopharmaceuticals, where its fluorine-18 labeled derivatives could serve as PET imaging probes. Preliminary results presented at the 2024 Society of Nuclear Medicine Annual Meeting showed promising tumor-targeting capabilities when conjugated to peptide vectors, opening new avenues for diagnostic applications. However, further in vivo stability studies are required before clinical translation.
In conclusion, 6-Fluoro-3-methyl-2-nitroaniline (1514719-81-3) represents a multifaceted tool in modern drug discovery, with demonstrated utility across therapeutic areas and continued potential for innovation. Its unique chemical properties enable diverse applications, from small-molecule therapeutics to imaging agents, while recent synthetic advancements have improved its accessibility for research and development. Future studies will likely expand its role in addressing unmet medical needs through targeted molecular design.
1514719-81-3 (6-Fluoro-3-methyl-2-nitroaniline) Related Products
- 2639409-72-4(Tert-butyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate)
- 1026287-65-9(2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)
- 1465754-53-3(3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-)
- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)
- 2229224-51-3(3,3-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-ol)
- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)
- 102-83-0(3-(Dibutylamino)propylamine)
- 20703-42-8(Ethyl N-hydroxyacetimidate)
- 1361651-70-8(3'-(Difluoromethyl)-2,3,6-trichloro-4'-(trifluoromethyl)biphenyl)
- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)




